1,3-Benzodioxol-5-ol, 6-(1,4-dimethoxy-2-naphthalenyl)-
Description
Properties
CAS No. |
138793-31-4 |
|---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
6-(1,4-dimethoxynaphthalen-2-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C19H16O5/c1-21-16-8-14(19(22-2)12-6-4-3-5-11(12)16)13-7-17-18(9-15(13)20)24-10-23-17/h3-9,20H,10H2,1-2H3 |
InChI Key |
IMWGHLQCWGZEFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C3=CC4=C(C=C3O)OCO4 |
Origin of Product |
United States |
Preparation Methods
Naphthalenyl Moiety Construction via Bromination and Grignard Coupling
A foundational approach to constructing the 1,4-dimethoxy-2-naphthalenyl group begins with 1,4-dihydroxynaphthalene (1). Methylation using dimethyl sulfate under inert atmosphere yields 1,4-dimethoxynaphthalene (2), which undergoes regioselective bromination with bromine in the presence of iron to produce 1,4-dimethoxy-2-bromonaphthalene (3). This intermediate is critical for subsequent metal-halogen exchange reactions.
The Grignard reagent derived from (3) reacts with 1,4-cyclohexanedione mono-ethylene ketal (4) to form a tertiary alcohol (5). Dehydration using acetic anhydride and sodium bicarbonate generates an olefin (6), which is hydrogenated under palladium catalysis to yield the ketal-protected cyclohexane derivative (7). Acidic deprotection (5% HCl in acetone) removes the ketal, unveiling the cyclohexanone intermediate (8), which is further functionalized to introduce the benzodioxole component.
Benzodioxole Functionalization and Coupling
The benzodioxole segment, 1,3-benzodioxol-5-ol (sesamol), is synthesized via demethylation of 1,3-benzodioxole-5-methoxy derivatives or directly isolated from sesame oil. To couple the naphthalenyl and benzodioxole units, a Friedel-Crafts alkylation or Ullmann-type coupling is employed. For example, reacting sesamol with 1,4-dimethoxy-2-naphthalenyl bromide under basic conditions (K₂CO₃, DMF) facilitates nucleophilic aromatic substitution, forming the target compound.
Reaction Mechanisms and Kinetic Considerations
Bromination Selectivity and Steric Effects
The bromination of 1,4-dimethoxynaphthalene preferentially occurs at the 2-position due to steric hindrance from methoxy groups at positions 1 and 4. Iron catalysis promotes electrophilic aromatic substitution, with the reaction proceeding via a bromonium ion intermediate. Competing dibromination is mitigated by controlling stoichiometry (Br₂:naphthalene = 1:1) and reaction time (<2 hours).
Grignard Reaction and Stereoelectronic Factors
The Grignard coupling step exhibits sensitivity to solvent polarity. Tetrahydrofuran (THF) enhances reagent solubility and stabilizes the transition state, whereas less polar solvents like toluene reduce yields. The reaction proceeds through nucleophilic attack of the Grignard reagent on the carbonyl carbon of 1,4-cyclohexanedione ketal, followed by protonation to yield the alcohol.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Optimization
Comparative studies highlight acetic acid as an optimal solvent for intermediate steps, achieving 73% yield in ketal formation when heated at 60°C for 30 minutes. Conversely, methyl acetate or methyl-formiate improves selectivity during addition reactions involving malononitrile derivatives, as evidenced in pyrimidine syntheses.
Catalytic Hydrogenation Conditions
Hydrogenation of the olefin intermediate (6) requires degassed ethanol and 10% Pd/C at 50 psi H₂. Under these conditions, full conversion to (7) is achieved within 4 hours, with palladium loading ≤5 wt% to minimize side reactions.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2). The target compound elutes at Rf = 0.3–0.4, with UV-Vis detection (λ = 254 nm) confirming separation from dibrominated byproducts.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, naphthalenyl-H), 6.72 (s, 1H, benzodioxole-H), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃).
- HRMS (ESI+): m/z calculated for C₁₉H₁₆O₅ [M+H]⁺: 331.0947, found: 331.0949.
Industrial-Scale Adaptations and Environmental Considerations
Patent CN102491948A describes a scalable method using toluene as a solvent and sodium bicarbonate to neutralize HCl byproducts, enhancing safety and reducing waste. The process achieves >90% purity after recrystallization from ethanol/water mixtures, with a total yield of 68% across three steps.
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
6-(1,4-Dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: It can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 6-(1,4-dimethoxynaphthalen-2-yl)benzo[d][1,3]dioxol-5-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 1,3-Benzodioxol-5-ol, 6-(1,4-dimethoxy-2-naphthalenyl)- and related compounds:
Key Observations:
Substituent Effects on Lipophilicity: The parent compound 1,3-Benzodioxol-5-ol (LogP ~1.3) gains hydrophobicity with substituents like methyl (-CH₃) or acetyl (-OAc) groups . The naphthalenyl group in the target compound likely increases LogP significantly, similar to Otobaphenol (LogP 4.09) . The 1,4-dimethoxy groups on the naphthalenyl moiety may further enhance solubility in organic solvents compared to hydroxylated analogs.
Thermodynamic Stability :
- The parent benzodioxol-5-ol exhibits a sublimation enthalpy (ΔsubH°) of 92.2 kJ/mol, reflecting strong intermolecular interactions in the solid state . Substituted derivatives like the acetate or methyl analogs may exhibit altered melting points due to reduced hydrogen bonding (e.g., acetylated derivatives ).
Synthetic Utility: The acetate derivative (CAS 326-58-9) serves as a protected form of the phenolic -OH group, enabling selective reactions at other positions . The absence of direct synthetic routes for the target compound in the evidence suggests that its preparation may require specialized methods, such as Suzuki-Miyaura coupling for naphthalenyl group introduction.
The target compound’s dimethoxy-naphthalenyl group may similarly confer antioxidant or receptor-binding properties.
Biological Activity
1,3-Benzodioxol-5-ol, 6-(1,4-dimethoxy-2-naphthalenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzodioxole moiety and a dimethoxynaphthalene substituent.
- Chemical Formula: CHO
- Molecular Weight: 270.27 g/mol
- CAS Registry Number: Not specifically listed but related compounds can be found under similar identifiers.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance:
- A study synthesized new benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cells. Among these, one derivative showed significant inhibition of DNA synthesis and induced apoptosis in cancer cells while exhibiting low toxicity to normal NIH/3T3 cells .
Table 1: Cytotoxicity of Benzodioxole Derivatives
| Compound | Cell Line | IC (µM) | Apoptosis Induction |
|---|---|---|---|
| Compound 5 | A549 | 15.0 | Yes |
| Compound 5 | C6 | 20.0 | Yes |
| Control | NIH/3T3 | >100 | No |
The mechanism through which these compounds exert their anticancer effects includes:
- Inhibition of Mitochondrial Membrane Potential: This leads to increased apoptosis in cancer cells.
- SIRT1 Inhibition: Some derivatives were investigated for their SIRT1 inhibitory activity, which is crucial for understanding their anticancer mechanisms .
Anticholinesterase Activity
Benzodioxole derivatives have also been evaluated for their anticholinesterase activity, which is relevant for neurodegenerative diseases:
- Compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives exhibited moderate inhibition of AChE but lacked significant activity against BuChE .
Table 2: Anticholinesterase Activity of Selected Compounds
| Compound | AChE IC (µM) | BuChE IC (µM) |
|---|---|---|
| Compound 1 | 108.0 | >200 |
| Compound 2 | 205.0 | >200 |
| Control | 1.83 | - |
Case Study 1: Synthesis and Evaluation of Benzodioxole Derivatives
In a notable study published in NCBI, researchers synthesized various benzodioxole derivatives to evaluate their anticancer properties. The most promising compound demonstrated significant cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells . This highlights the potential for developing targeted therapies based on these compounds.
Case Study 2: Structure-Based Drug Design
Another research effort focused on the structure-based design of selective cannabinoid receptor type 2 inverse agonists derived from benzodioxole frameworks. This study emphasized the versatility of benzodioxole structures in developing novel pharmacological agents .
Q & A
Q. Design an experiment to assess the antioxidant activity of 1,3-Benzodioxol-5-ol derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
